1-(3-fluoro-2-nitrophenyl)-1H-pyrazole
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Overview
Description
1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluoro and nitro group on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-fluoro-2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yields and purity, possibly using continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: 1-(3-amino-2-nitrophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(3-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can enhance binding affinity through hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-fluoro-2-nitrophenyl)pyrrolidine
- 3-fluoro-2-nitrophenol
- 2-(3-fluoro-2-nitrophenyl)acetic acid
Uniqueness
1-(3-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of a fluoro and nitro group on the phenyl ring is relatively rare and can lead to unique reactivity and interactions with biological targets.
Properties
CAS No. |
1250276-77-7 |
---|---|
Molecular Formula |
C9H6FN3O2 |
Molecular Weight |
207.2 |
Purity |
95 |
Origin of Product |
United States |
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